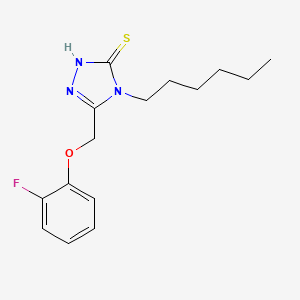

5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-[(2-fluorophenoxy)methyl]-4-hexyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3OS/c1-2-3-4-7-10-19-14(17-18-15(19)21)11-20-13-9-6-5-8-12(13)16/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDLGBZUQKBYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=NNC1=S)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 2-fluorophenol with an appropriate alkylating agent to form 2-fluorophenoxyalkane. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in pharmaceuticals, particularly as antifungal or anticancer agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

- 4-Hexyl vs. 4-(1-Methoxypropan-2-yl): The compound 5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol () replaces the hexyl group with a branched methoxy-containing substituent.

- 4-Hexyl vs. 4-Phenyl: 5-(4-tert-butyl-phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () features a phenyl group at the 4-position. The aromatic ring introduces π-π stacking capabilities, which may enhance binding to biological targets or metal surfaces in corrosion inhibition. However, the hexyl group in the target compound likely improves flexibility and hydrophobic interactions .

Substituent Effects at the 5-Position

- 2-Fluorophenoxymethyl vs. Schiff Base Derivatives: The Schiff base derivative 5-(3-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol () replaces the phenoxymethyl group with an imine linkage. Schiff bases are known for metal coordination and antimicrobial activity, but the phenoxymethyl group in the target compound may offer superior hydrolytic stability and electron-withdrawing effects due to fluorine .

- 2-Fluorophenoxymethyl vs. Furan-Based Substituents: 5-(2-fluorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol () incorporates a furan ring. However, the fluorophenoxymethyl group in the target compound may provide stronger adsorption on metal surfaces in corrosion applications .

Corrosion Inhibition

Triazole-thiol derivatives like 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol () exhibit corrosion inhibition for aluminum alloys in acidic environments. The target compound’s fluorine atom could enhance electron-withdrawing effects, improving adsorption efficiency on metal surfaces. Quantum chemical studies (e.g., DFT) in suggest that electron-rich substituents optimize inhibition performance .

Melting Points and Solubility

- The pyridyl-substituted 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol () has a high melting point (308–313°C), attributed to hydrogen bonding and crystallinity. The hexyl chain in the target compound may lower the melting point, enhancing solubility in organic solvents .

- 5-(2-Furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () is soluble in pyridine, suggesting polar aprotic solvents are suitable for triazole-thiol derivatives. The hexyl group likely improves solubility in nonpolar media .

Biological Activity

5-(2-Fluorophenoxymethyl)-4-hexyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles have gained significant attention in medicinal chemistry due to their broad range of pharmacological activities. These compounds exhibit properties such as antifungal, antibacterial, anticancer, anti-inflammatory, and antioxidant activities. The incorporation of various substituents on the triazole ring can enhance these activities and modify their pharmacokinetic profiles.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structure-activity relationship (SAR) studies indicate that the presence of the fluorophenyl group significantly influences the biological activity of the compound. Variations in substituents can lead to different levels of potency against various biological targets.

Antimicrobial Activity

Various studies have demonstrated the antimicrobial efficacy of 1,2,4-triazole derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : At a concentration of 125 µg/mL, compounds in this class exhibited activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with MIC values ranging from 31.25 to 62.5 µg/mL .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Compounds similar to this compound have shown significant free radical scavenging activity. The IC50 values obtained from these assays provide insight into their effectiveness as antioxidants .

Anticancer Activity

Studies involving cell lines such as HepG2 (liver cancer) have shown that certain triazole derivatives can inhibit cell proliferation effectively. The MTT assay results indicate that compounds with specific structural features exhibit higher cytotoxicity against cancer cells . For example:

| Compound | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| 5-(2-fluorophenoxymethyl)-4-hexyl-4H-triazole | 12.5 | Significant inhibition |

| Other derivatives | Varies | Varies |

The mechanisms underlying the biological activities of triazole derivatives often involve interactions with specific enzymes or receptors:

- Antifungal Mechanism : Triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to increased membrane permeability and cell death.

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways including oxidative stress and modulation of signaling pathways.

Case Studies

Recent research highlights the potential therapeutic applications of this compound:

- Antifungal Efficacy : In vitro studies have shown that this compound exhibits potent antifungal activity against clinical isolates resistant to conventional treatments.

- Anticancer Potential : Experimental models demonstrate that it can significantly reduce tumor growth in xenograft models when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.